![molecular formula C31H25N3O2 B4305425 1,2-bis(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B4305425.png)
1,2-bis(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole
Overview
Description
1,2-bis(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as BMH-21 and is a member of the imidazo[1,2-a]imidazole family of compounds. BMH-21 has been found to exhibit potent anti-cancer properties and has been extensively studied for its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of BMH-21 involves the inhibition of CK2 activity. CK2 is a protein kinase that is involved in the regulation of various cellular processes, including cell growth and survival. BMH-21 binds to the ATP-binding site of CK2 and inhibits its activity, leading to the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
BMH-21 has been found to exhibit potent anti-cancer properties in vitro and in vivo. It has been shown to induce cell death in cancer cells by inhibiting the activity of CK2. In addition to its anti-cancer properties, BMH-21 has also been found to exhibit neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. BMH-21 has been shown to improve cognitive function and reduce the accumulation of amyloid-beta and tau proteins, which are associated with Alzheimer's disease.
Advantages and Limitations for Lab Experiments
BMH-21 has several advantages for lab experiments. It exhibits potent anti-cancer properties in a variety of cancer cell lines, making it a valuable tool for cancer research. BMH-21 has also been shown to exhibit neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases. However, BMH-21 has some limitations for lab experiments. It is a complex compound that requires a complex synthesis method, which can be time-consuming and expensive. In addition, BMH-21 has not yet been extensively studied in clinical trials, so its safety and efficacy in humans are not well-established.
Future Directions
There are several future directions for the study of BMH-21. One potential direction is the optimization of the synthesis method to improve yield and purity. Another direction is the development of new derivatives of BMH-21 with improved potency and selectivity. Additionally, the safety and efficacy of BMH-21 in clinical trials need to be established to determine its potential as a therapeutic agent for cancer and neurodegenerative diseases. Finally, the mechanism of action of BMH-21 needs to be further elucidated to identify potential targets for drug development.
Scientific Research Applications
BMH-21 has been extensively studied for its potential use in cancer therapy. It has been found to exhibit potent anti-cancer properties in a variety of cancer cell lines, including breast, lung, colon, and prostate cancers. BMH-21 has been shown to induce cell death in cancer cells by inhibiting the activity of a protein called CK2, which is involved in cell growth and survival. In addition to its anti-cancer properties, BMH-21 has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1,2-bis(4-methoxyphenyl)-5,6-diphenylimidazo[1,2-a]imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25N3O2/c1-35-26-17-13-22(14-18-26)28-21-33-30(24-11-7-4-8-12-24)29(23-9-5-3-6-10-23)32-31(33)34(28)25-15-19-27(36-2)20-16-25/h3-21H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXXDBGKMNPNJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=C(N=C3N2C4=CC=C(C=C4)OC)C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-bis(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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